1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine is a chemical compound with the molecular formula C13H20N2 It is known for its unique structure, which includes a pyrrolidine ring attached to a methanamine group and a 2-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Chlorobenzyl)-3-pyrrolidinyl]methanamine
- 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine
- 1-[1-(2-Methoxybenzyl)-3-pyrrolidinyl]methanamine
Uniqueness
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with molecular targets. The presence of the 2-methyl group can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.
Biological Activity
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine, also known by its CAS number 1017417-47-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and various biological activities associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrolidine ring attached to a 2-methylbenzyl group. This structural configuration suggests potential interactions with various biological targets, particularly in neurological and cancer-related pathways.
1. Anticancer Properties
Several studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of tubulin polymerization and activation of apoptotic pathways. For example, compounds structurally related to this compound have been shown to increase caspase-3 activity, leading to apoptosis in cancer cells .
2. Neuropharmacological Effects
The compound's structural features suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could potentially lead to applications in treating neurodegenerative diseases or mood disorders.
- Case Study : A study involving similar pyrrolidine derivatives demonstrated their ability to modulate serotonin receptor activity, which is crucial for antidepressant effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as growth and apoptosis.
- Receptor Modulation : By interacting with neurotransmitter receptors, it may alter signaling pathways related to mood regulation and neuroprotection.
- Cytotoxic Effects : The compound has shown potential cytotoxicity against various cancer cell lines, indicating its role as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Neuropharmacological | Modulates serotonin receptor activity | |
Enzyme Inhibition | Inhibits specific metabolic enzymes |
Dosage and Efficacy
Research indicates that the efficacy of this compound varies with dosage. Lower concentrations may exhibit beneficial effects without significant toxicity, while higher doses could lead to increased cytotoxicity in non-target cells.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)10-15-7-6-12(8-14)9-15/h2-5,12H,6-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHRTDWMNFMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640636 |
Source
|
Record name | 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017417-47-8 |
Source
|
Record name | 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.